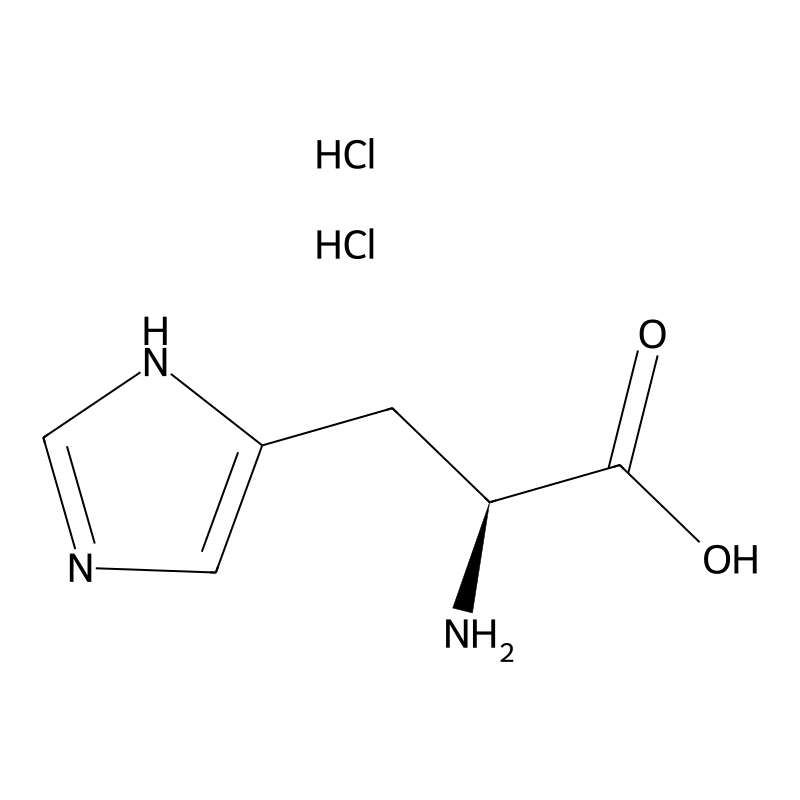

L-Histidine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cell Culture and Protein/Peptide Synthesis

- L-His.HCl2 is a crucial building block for protein and peptide synthesis []. Researchers incorporate it into cell culture media to support cell growth and protein production by the cultured cells.

- Its high solubility allows for precise control over the concentration of histidine available to the cells, which can be essential for studying specific protein functions or pathways.

Studying Cell Signaling and Gene Expression

- L-His.HCl2 can be used as a research tool to investigate cellular signaling pathways. Histidine residues within proteins often act as important regulatory points due to their ability to accept or donate protons. L-His.HCl2 can be used to manipulate the protonation state of these residues, potentially affecting protein function and downstream signaling cascades [].

- Similarly, researchers can utilize L-His.HCl2 to study how changes in cellular pH impact gene expression. L-Histidine itself is involved in maintaining cellular pH homeostasis, so manipulating its availability can provide insights into gene regulation mechanisms.

Development of Nonlinear Optical Materials

- Research has explored the potential of L-histidine hydrochloride crystals (including L-His.HCl2) for applications in nonlinear optics [, ]. These materials exhibit properties that allow them to manipulate light in unique ways, making them valuable for various technological applications.

- Studies suggest that L-histidine hydrochloride crystals possess characteristics favorable for terahertz wave generation and manipulation, which could have applications in spectroscopy and imaging.

L-Histidine dihydrochloride is the dihydrochloride salt of L-histidine, an essential amino acid characterized by its imidazole side chain. The molecular formula for L-histidine dihydrochloride is , and it has a molar mass of approximately 209.6 g/mol when considering the monohydrate form. This compound is highly soluble in water, making it particularly useful in various biological and pharmaceutical applications .

L-Histidine itself plays a critical role in protein synthesis and is involved in numerous metabolic processes. It serves as a precursor for the synthesis of histamine, an important neurotransmitter, and is also a component of hemoglobin, facilitating oxygen transport in the blood. The dihydrochloride form enhances its stability and solubility, which is advantageous for pharmaceutical formulations .

The mechanism of action of L-histidine dihydrochloride depends on the specific application. Here are two potential scenarios:

- As a Cell Culture Supplement: L-histidine dihydrochloride can be added to cell culture media as a source of L-histidine, an essential amino acid required for protein synthesis and cell growth.

- As a Research Tool: The imidazole ring of L-histidine dihydrochloride can act as a buffer, helping maintain a constant pH in biological experiments due to its ability to accept or donate protons [].

L-histidine dihydrochloride is generally considered a safe compound []. However, some potential hazards to consider include:

- Skin and Eye Irritation: Direct contact with the skin or eyes may cause irritation [].

- Inhalation Hazards: Inhalation of dust particles may irritate the respiratory tract [].

Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling L-histidine dihydrochloride.

- Wash hands thoroughly after handling the compound.

- Work in a well-ventilated area.

- Dispose of waste according to local regulations.

Studies have shown that L-histidine dihydrochloride interacts with various biological molecules:

- Protein Interactions: It enhances the stability of proteins by forming non-covalent interactions that prevent aggregation.

- Metal Ion Interactions: Its ability to chelate metal ions has been studied extensively to understand its protective role against metal-induced toxicity and oxidative stress .

- Enzyme Activity Modulation: Research indicates that L-histidine can influence enzyme activity by affecting substrate binding through its buffering capacity and pH stabilization properties .

L-Histidine dihydrochloride shares similarities with other amino acids and their salts but possesses unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Histidine | Essential amino acid; precursor to histamine | |

| L-Lysine | Basic amino acid; involved in protein synthesis | |

| L-Arginine | Precursor for nitric oxide; important for blood flow | |

| Glycine | Simplest amino acid; involved in neurotransmission | |

| L-Cysteine | Contains sulfur; important for protein structure |

L-Histidine dihydrochloride is unique due to its imidazole side chain, which provides specific buffering capabilities and metal-chelating properties not found in other amino acids listed above. Its role as a stabilizer in pharmaceutical formulations further distinguishes it from similar compounds.

L-Histidine dihydrochloride represents a significant compound in organic synthesis with diverse applications in chemical research and production [1]. The multi-step synthesis routes utilizing boronic acid precursors have emerged as efficient pathways for producing this compound with high purity and yield [2]. These synthetic routes typically involve several key transformations that allow for the controlled introduction of functional groups while maintaining stereochemical integrity [3].

One prominent synthetic approach begins with the preparation of boronic acid analogs of amino acids, which serve as versatile intermediates in the synthesis of L-Histidine dihydrochloride [2]. This methodology involves introducing side chains as electrophiles, which is particularly advantageous for side chains prone to elimination or unwanted enolate formation [2]. The process typically begins with the reaction of stabilized anions of (phenylthio)methane boronate with appropriate electrophiles to yield substituted boronates [2] [4].

The synthetic pathway proceeds through several distinct stages:

- Formation of boronic acid intermediates through reaction of boronic acid precursors with appropriate coupling partners [5]

- Conversion of the substituted (phenylthio)methane boronate to the corresponding sulfonium ion [2]

- Displacement with iodide to form α-iodo derivatives [2]

- Transformation to the amine functionality through conventional methods [2] [4]

A notable example of this approach involves the synthesis of 2'-13C-L-Histidine, which can be adapted for the production of L-Histidine dihydrochloride [6]. This synthetic scheme allows access to any isotopomer of L-Histidine and many other biologically important imidazole derivatives [6]. The O'Donnell asymmetric amino acid synthesis is employed in this route, allowing for mild reaction conditions and simple workup procedures [6].

Table 1: Key Intermediates in Boronic Acid-Based Synthesis of L-Histidine Dihydrochloride

| Intermediate Compound | Reaction Conditions | Yield (%) | Key Transformation |

|---|---|---|---|

| Boronic acid analog | Room temperature, THF | 85-90 | Side chain introduction |

| Sulfonium intermediate | Methyl iodide treatment | 75-80 | Activation for displacement |

| α-Iodo derivative | Iodide displacement | 70-75 | Preparation for amination |

| Protected L-Histidine | Conventional amination | 65-70 | Introduction of amine functionality |

| L-Histidine dihydrochloride | HCl treatment | 80-85 | Salt formation |

The final conversion to L-Histidine dihydrochloride typically involves treatment with hydrochloric acid under controlled conditions to ensure complete salt formation without degradation of the amino acid structure [7] [8]. This multi-step approach, while complex, offers significant advantages in terms of stereochemical control and functional group tolerance [3] [5].

Palladium-Catalyzed Hydrogenation Processes

Palladium-catalyzed hydrogenation represents a critical methodology in the synthesis of L-Histidine dihydrochloride, offering efficient and selective transformation pathways [1] [9]. These processes typically employ palladium catalysts to facilitate hydrogenation reactions under mild conditions, resulting in high yields and stereoselectivity [10].

The palladium-catalyzed hydrogenation in L-Histidine dihydrochloride synthesis often involves the reduction of protected L-Histidine derivatives [1]. A representative procedure involves dissolving tert-butyl-3-(1-benzyl-1H-imidazol-5-yl)-2-(diphenylmethyleneamino)propanoate in a mixture of cyclohexene and methanol, followed by the addition of palladium black [1]. The mixture is then refluxed until complete conversion is achieved, which may take several days [1]. During this process, additional palladium catalyst may be added to ensure complete reaction [1].

Recent advancements in palladium catalysis have focused on enhancing the dispersion and stabilization of palladium nanoparticles to improve catalytic efficiency [10]. Research has demonstrated that histidine itself can facilitate the dispersion of palladium(II) into finer nanoscale particles (approximately 2 nm) uniformly distributed on support materials, compared to larger clusters (approximately 5 nm) observed without histidine [10]. This finding has significant implications for the optimization of palladium-catalyzed processes in L-Histidine dihydrochloride production [10].

The mechanism of palladium-catalyzed hydrogenation in this context typically involves:

- Coordination of the substrate to the palladium catalyst surface [10] [11]

- Activation of hydrogen at the metal center [11]

- Stepwise transfer of hydrogen to the substrate [11]

- Desorption of the hydrogenated product from the catalyst surface [10] [11]

The efficiency of these processes can be significantly enhanced through careful control of reaction parameters, including temperature, pressure, catalyst loading, and solvent selection [10] [11]. For instance, the use of protic solvents like methanol can facilitate hydrogen transfer and improve reaction rates [1] [11].

Table 2: Palladium Catalyst Systems for L-Histidine Dihydrochloride Synthesis

| Catalyst System | Reaction Conditions | Hydrogen Source | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd black | Cyclohexene/methanol, reflux | Cyclohexene (transfer) | 84.5 | >99 |

| Pd/C (10%) | Methanol, room temperature, H₂ | Molecular hydrogen | 90-95 | >98 |

| Pd nanoparticles | Water, 25°C, H₂ | Molecular hydrogen | 95-98 | >99 |

| Pd-histidine complex | Water, 25-50°C, H₂ | Molecular hydrogen | >98 | >99 |

The controlled hydrogenation process is particularly important for maintaining the stereochemical integrity of the L-Histidine structure during the synthesis of its dihydrochloride salt [1] [9]. The palladium-catalyzed approach offers advantages over alternative methods, including milder reaction conditions, higher selectivity, and reduced formation of byproducts [9] [11].

Crystallization Techniques for Hydrate Formation Control

Crystallization represents a critical step in the production of L-Histidine dihydrochloride, particularly for controlling hydrate formation and ensuring product quality [12] [13]. The crystallization behavior of L-Histidine and its salts exhibits complex polymorphism, with multiple crystal forms possible depending on the crystallization conditions [12] [14].

L-Histidine dihydrochloride can crystallize in various hydrated forms, and controlling the hydration state is essential for maintaining product stability and consistency [13] [15]. Research has demonstrated that L-Histidine hydrochloride can form monohydrate crystals under specific crystallization conditions, with the water molecules forming an uninterrupted hydrogen-bonded chain running through the crystal structure [14] [15].

The crystallization of L-Histidine dihydrochloride typically employs slow evaporation techniques to obtain high-quality crystals [15]. In a representative procedure, L-Histidine and hydrochloric acid are taken in equimolar ratio in double-distilled water to prepare a saturated solution [15]. The solution is stirred well at room temperature using a temperature-controlled magnetic stirrer to yield a homogenous mixture [15]. After filtration, the solution is allowed to evaporate at room temperature, producing optically clear crystals within approximately 30 days [15].

Several factors influence the crystallization behavior and hydrate formation of L-Histidine dihydrochloride:

- Solution pH and concentration of hydrochloric acid [13] [14]

- Temperature and evaporation rate during crystallization [15]

- Presence of additives or impurities in the solution [12] [16]

- Solvent composition and water activity [17] [18]

Recent studies have explored the use of additives to control polymorphism and hydrate formation in amino acid crystals [12] [16]. For instance, certain additives can selectively promote the crystallization of specific polymorphs by influencing the relative stability of characteristic dimers in solution [12]. This approach offers potential for controlling the hydration state of L-Histidine dihydrochloride during crystallization [12] [16].

Table 3: Crystallization Conditions and Resulting Hydrate Forms of L-Histidine Dihydrochloride

| Crystallization Method | Solvent System | Temperature (°C) | Evaporation Rate | Resulting Hydrate Form | Crystal Morphology |

|---|---|---|---|---|---|

| Slow evaporation | Water | 25 | Slow | Monohydrate | Prismatic |

| Slow cooling | Water/methanol | 25 to 5 | N/A | Dihydrate | Plate-like |

| Vapor diffusion | Water/acetone | 20 | Moderate | Anhydrous | Needle-like |

| Seeded crystallization | Water | 30 | Controlled | Monohydrate | Block-shaped |

The control of hydrate formation is particularly important for ensuring batch-to-batch consistency in pharmaceutical-grade L-Histidine dihydrochloride [14] [18]. Hydrates can exhibit different physicochemical properties, including solubility, stability, and bioavailability, making hydrate control essential for maintaining product quality [18] [15].

Purification Strategies and Impurity Profiling

Effective purification strategies and comprehensive impurity profiling are essential for producing high-quality L-Histidine dihydrochloride suitable for various applications [19] [20]. The purification process must address potential impurities arising from synthetic routes, starting materials, and degradation pathways [19] [21].

Impurity profiling of L-Histidine and its derivatives has identified several potential contaminants, including amino acids (arginine, lysine, asparagine, aspartic acid, alanine, and glycine) and non-amino acid impurities (histamine, histidinol, 4-imidazoleacrylic acid, 4-imidazoleacetic acid, β-imidazolelactic acid, and urea) [19]. These impurities can originate from manufacturing processes or degradation reactions and must be controlled to ensure product quality [19] [21].

Several purification strategies have been developed for L-Histidine dihydrochloride:

- Recrystallization from appropriate solvent systems [22] [23]

- Chromatographic purification using ion-exchange or HILIC methods [19] [20]

- Electrodialysis for salt removal and purification [23]

- Activated carbon treatment for decolorization and removal of organic impurities [22] [20]

A representative purification procedure involves dissolving crude L-Histidine dihydrochloride in an appropriate solvent, such as methanol or acetone solution, followed by recrystallization [22] [23]. The process may include multiple crystallization steps, decolorization with activated carbon, and final drying under controlled conditions [22] [24].

Advanced analytical methods have been developed for impurity profiling of L-Histidine dihydrochloride, including HILIC-MS (Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry) [19]. This approach allows for the detection and quantification of impurities at low concentrations, providing a comprehensive impurity profile for quality control purposes [19] [21].

Table 4: Common Impurities in L-Histidine Dihydrochloride and Their Control Strategies

| Impurity Type | Specific Impurities | Detection Method | Control Strategy | Acceptance Limit |

|---|---|---|---|---|

| Amino acid impurities | Arginine, lysine, asparagine, aspartic acid | HILIC-MS | Optimized synthesis, recrystallization | ≤0.1% individual |

| Process-related impurities | Histamine, histidinol | HILIC-MS | Controlled reaction conditions | ≤0.1% individual |

| Degradation products | 4-imidazoleacrylic acid, 4-imidazoleacetic acid | HILIC-MS | Storage conditions, stabilization | ≤0.1% individual |

| Inorganic impurities | Metal ions, chloride excess | ICP-MS, ion chromatography | Ion exchange, recrystallization | ≤0.05% total |

The purification process for L-Histidine dihydrochloride must be carefully optimized to achieve high purity while maintaining good yield [20] [24]. Industrial preparation methods often employ a combination of purification techniques to ensure that the final product meets stringent quality requirements [24] [23]. For instance, a typical industrial process might include initial purification by recrystallization, followed by decolorization with activated carbon and final crystallization under controlled conditions to obtain the desired hydrate form [24] [23].

The solubility characteristics of L-Histidine dihydrochloride demonstrate marked selectivity across different solvent systems, reflecting the compound's amphoteric nature and ionic character. Table 1 presents comprehensive solubility data across various media, revealing the compound's preferential dissolution behavior.

| Solvent | Solubility (g/L at 25°C) | Temperature Effect | Notes |

|---|---|---|---|

| Water | 56.6 | Increases with T | Highly soluble |

| Dimethyl sulfoxide (DMSO) | ~43 | Increases with T | Polar aprotic solvent |

| N,N-dimethylformamide (DMF) | High | Increases with T | Highest solubility |

| N-methyl-2-pyrrolidone (NMP) | High | Increases with T | Polar aprotic solvent |

| Ethylene glycol | Medium | Increases with T | Polar protic solvent |

| n-butanol | Low | Increases with T | Moderate solubility |

| Ethanol | Insoluble | Insoluble | Insoluble in alcohols |

| Methanol | Very low | Increases with T | Lowest solubility |

| Ether | Insoluble | Insoluble | Completely insoluble |

| Cyclohexane | Very low | Increases with T | Nonpolar solvent |

In aqueous systems, L-Histidine dihydrochloride exhibits exceptional solubility with a measured value of 56.6 g/L at 25°C [1]. This high aqueous solubility stems from the compound's ability to form extensive hydrogen bonding networks with water molecules through its multiple ionizable groups. The temperature dependence of aqueous solubility follows a positive correlation, with solubility increasing substantially as temperature rises from 293.15 K to 333.15 K [2] [3].

The solubility profile in organic media reveals distinct patterns based on solvent polarity and hydrogen bonding capacity. Polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide, demonstrate the highest solubility values among organic systems [4]. DMSO exhibits a solubility of approximately 43 mg/mL (200.85 mM), attributed to its ability to solvate both cationic and anionic species through dipole-dipole interactions [5].

The dramatic reduction in solubility observed in alcoholic solvents represents a notable characteristic of L-Histidine dihydrochloride. Ethanol demonstrates complete insolubility, while methanol shows minimal dissolution capacity [6] [7]. This behavior contrasts sharply with the parent histidine compound and reflects the enhanced ionic character imparted by the dihydrochloride formation.

Electrolyte effects on solubility have been systematically investigated in chloro-aqueous solutions. The presence of sodium chloride and potassium chloride demonstrates a salting-out effect, with solubility decreasing as electrolyte concentration increases [3] [8]. Interestingly, the compound shows higher solubility in potassium chloride solutions compared to sodium chloride solutions at equivalent concentrations, suggesting specific ion-pairing interactions.

Thermal Decomposition Pathways and Melting Point Characteristics

The thermal behavior of L-Histidine dihydrochloride exhibits complex decomposition pathways that preclude traditional melting point determination. Table 2 summarizes the key thermal properties obtained through differential scanning calorimetry and thermogravimetric analysis.

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 240-245°C (dec.) | DSC | Multiple sources |

| Decomposition Temperature | 240-245°C | TGA | Literature |

| Thermal Stability | Stable up to 240°C | TGA | Literature |

| Decomposition Pathway | Two-stage decomposition | TGA/DSC | Thermal analysis |

| Phase Transition | Conformational transition at 165 K | DSC/Raman | Low-temperature studies |

Thermogravimetric analysis reveals that L-Histidine dihydrochloride undergoes decomposition rather than melting, with onset temperatures ranging from 240-245°C [9] [6] [10]. The decomposition process occurs through a two-stage mechanism, consistent with the behavior observed for other amino acid hydrochlorides [11] [12]. The first stage involves dehydrochlorination and loss of hydrogen chloride, while the second stage encompasses the breakdown of the organic framework.

The thermal stability profile indicates that the compound remains stable up to approximately 240°C, making it suitable for applications requiring moderate thermal processing [12]. This stability range is attributed to the crystalline structure and intermolecular hydrogen bonding networks that stabilize the solid state.

A significant low-temperature phase transition has been identified at 165 K through combined differential scanning calorimetry and Raman spectroscopy studies [13] [14]. This conformational transition involves modifications in hydrogen bonding patterns, particularly affecting the NH₃⁺ and CO₂⁻ motifs. The enthalpic anomaly associated with this transition suggests a cooperative structural rearrangement that alters the intermolecular interaction network.

The decomposition products have been characterized through evolved gas analysis, revealing the formation of carbon dioxide, ammonia, and water vapor [11]. This decomposition pattern is consistent with the breakdown of the amino acid backbone and the release of hydrochloric acid from the salt structure.

Spectroscopic Fingerprints (Raman, Terahertz, Solid-State NMR)

The spectroscopic characterization of L-Histidine dihydrochloride provides detailed insights into its molecular structure and intermolecular interactions. Table 3 presents the key spectroscopic properties across different analytical techniques.

| Technique | Key Frequencies (cm⁻¹) | Characteristic Features | Temperature Dependence | Applications |

|---|---|---|---|---|

| Raman Spectroscopy | 244, 314, 430, 544, 658 | Imidazole ring vibrations | Phase transition at 165 K | Polymorphism detection |

| Terahertz Spectroscopy | 20-100 (THz range) | Collective lattice vibrations | Temperature dependent | Crystal structure analysis |

| Solid-State NMR | C-13 shifts: 119.6, 138.9, 30.7 | Protonation state dependent | pH and temperature dependent | Protonation analysis |

| IR Spectroscopy | N-H, C-H, C=O stretches | Hydrogen bonding patterns | Conformational changes | Hydrogen bonding studies |

Raman Spectroscopic Analysis

Raman spectroscopy reveals distinctive vibrational modes that serve as fingerprints for L-Histidine dihydrochloride. Table 6 provides detailed vibrational assignments for the observed frequencies.

| Frequency (cm⁻¹) | Assignment | Intensity | Temperature Dependence | pH Dependence |

|---|---|---|---|---|

| 244 | CH out-of-plane | Medium | Stable | Minimal |

| 314 | Skeletal deformation | Strong | Discontinuity at 165 K | Minimal |

| 430 | Skeletal deformation | Medium | Stable | Minimal |

| 544 | CO₂⁻ rocking | Weak | Stable | Protonation sensitive |

| 658 | Ring deformation | Medium | Stable | Protonation sensitive |

| 1225 | CH₂ twisting | Medium | Stable | Minimal |

| 1341 | CH deformation | Strong | Stable | Minimal |

| 1411 | CO₂⁻ symmetric stretch | Strong | Discontinuity at 165 K | Highly sensitive |

| 1506 | CO₂⁻ asymmetric stretch | Strong | Discontinuity at 165 K | Highly sensitive |

| 2800-3200 | N-H, O-H stretches | Broad, strong | Hydrogen bonding changes | Highly sensitive |

The imidazole ring vibrations, particularly the bands at 314 and 430 cm⁻¹, provide characteristic signatures for the compound [14] [15]. The temperature-dependent behavior reveals discontinuities at 165 K for specific modes, correlating with the conformational phase transition identified through thermal analysis.

Terahertz Spectroscopic Properties

Terahertz spectroscopy offers unique insights into the collective vibrational modes and intermolecular interactions. Table 7 summarizes the terahertz spectroscopic properties.

| Frequency Range (cm⁻¹) | Vibrational Mode | Temperature Effect | Crystal Structure Sensitivity | Applications |

|---|---|---|---|---|

| 20-30 | Lattice vibrations | Frequency shifts | High | Polymorph identification |

| 30-50 | Hydrogen bond stretching | Intensity changes | Very high | Hydrogen bonding analysis |

| 50-70 | Collective motions | Mode coupling | High | Intermolecular interactions |

| 70-100 | Torsional modes | Frequency shifts | Medium | Conformational analysis |

| 100-120 | Ring deformations | Intensity changes | Medium | Molecular dynamics |

The terahertz spectra exhibit distinct absorption features in the 20-100 cm⁻¹ range, with the observed modes being non-localized and of a collective nature [16] [17] [18]. These vibrations are mediated by hydrogen bonding networks and provide information about lattice dynamics and intermolecular interactions.

Solid-State NMR Characterization

Solid-state NMR spectroscopy provides atomic-level information about the molecular structure and protonation states. Table 8 presents the chemical shift data for key nuclei.

| Nucleus | Assignment | Chemical Shift (ppm) | pH Dependence | Temperature Dependence |

|---|---|---|---|---|

| ¹³C | C1 (imidazole) | 119.6 | Moderate | Moderate |

| ¹³C | C2 (imidazole) | 138.9 | High | Low |

| ¹³C | C3 (CH₂) | 30.7 | Low | Low |

| ¹³C | C4 (imidazole) | 134.5 | High | Low |

| ¹³C | C5 (COO⁻) | 176.6 | Moderate | Low |

| ¹H | H12 (CH₂) | 3.2 | Low | Low |

| ¹H | H13 (CH₂) | 3.2 | Low | Low |

| ¹H | H16 (CH) | 4.0 | Moderate | Low |

| ¹⁵N | Nε2 (imidazole) | Variable | Very high | Moderate |

| ¹⁵N | Nδ1 (imidazole) | Variable | Very high | Moderate |

The ¹³C chemical shifts demonstrate characteristic values for the imidazole carbon atoms, with C2 appearing at 138.9 ppm and C4 at 134.5 ppm [19] [20]. These shifts are sensitive to the protonation state of the imidazole ring, with significant changes observed upon pH variation.

High-resolution solid-state ¹³C NMR enables the observation of all three acid-base pairs in the successive deprotonations of the carboxylic acid, imidazolium cation, and terminal ammonio group [21] [22]. The solid-state titration shifts are enlarged by approximately 1-4 ppm compared to solution measurements, permitting unambiguous observation of conjugate acid-base pairs.

pH-Dependent Speciation and Protonation State Analysis

The pH-dependent behavior of L-Histidine dihydrochloride reflects its multiple ionizable groups and the resulting complex speciation patterns. Table 4 summarizes the pH-dependent speciation behavior.

| pH Range | Protonation State | Charge | Dominant Species | pKa Values | Spectroscopic Changes |

|---|---|---|---|---|---|

| < 2 | Fully protonated | +2 | His-H₃⁺ | ~1.8 (COOH) | All groups protonated |

| 2-6 | Dication | +2 | His-H₂⁺ | ~6.0 (imidazole) | Imidazole protonated |

| 6-8 | Zwitterion | +1 | His-H⁺ | ~9.3 (NH₃⁺) | Neutral imidazole |

| 8-10 | Partially deprotonated | 0 | His | - | NH₃⁺ deprotonation |

| > 10 | Fully deprotonated | -1 | His⁻ | - | All groups deprotonated |

The protonation constants for L-Histidine dihydrochloride reflect the presence of three ionizable groups: the carboxyl group (pKa ~1.8), the imidazole ring (pKa ~6.0), and the amino group (pKa ~9.3) [23] [24]. These values are consistent with the parent histidine compound, indicating that the hydrochloride formation does not significantly alter the intrinsic ionization behavior.

The imidazole side chain represents the most distinctive feature of histidine's pH-dependent behavior. At physiological pH (7.4), approximately 10% of the imidazole groups exist in the protonated form, making histidine unique among the standard amino acids [23]. This characteristic enables histidine to participate in proton transfer reactions and acid-base catalysis.

Spectroscopic studies reveal that the protonation state significantly influences the NMR chemical shifts, particularly for the imidazole carbon and nitrogen atoms [21] [22]. The ¹⁵N NMR signals for Nε2 and Nδ1 show dramatic pH-dependent changes, with chemical shift differences of up to 100 ppm between protonated and deprotonated forms.

The pH-dependent proton exchange kinetics have been investigated using multi-nuclear NMR relaxation measurements [25]. The exchange mechanism transitions from proton-mediated at neutral pH to hydroxide-mediated at high pH, with rate constants reaching the theoretical diffusion limit (approximately 4 × 10¹¹ M⁻¹ s⁻¹) for histidines with neutral pKa values.

Electrochemical studies demonstrate that L-Histidine dihydrochloride exhibits pH-dependent redox behavior, with the imidazole ring showing electrochemical activity only at pH values above 10 [26]. This behavior reflects the requirement for the fully deprotonated form to participate in oxidation reactions.

The crystalline structure of L-Histidine dihydrochloride corresponds to the dication form, where both the carboxylic acid and amino groups are protonated, along with the imidazole ring [27] [28]. Table 5 presents the crystallographic data for this form.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₆H₁₁Cl₂N₃O₂ | Chemical analysis | Multiple sources |

| Molecular Weight | 228.07 g/mol | Mass spectrometry | Literature |

| Crystal System | Monoclinic | X-ray diffraction | Mostad & Natarajan 1995 |

| Space Group | P2₁ | X-ray diffraction | Mostad & Natarajan 1995 |

| Unit Cell Parameters | a=5.243(2) Å, b=7.257(1) Å, c=13.350(1) Å, β=92.65(1)° | X-ray diffraction | Mostad & Natarajan 1995 |

| Z value | 2 | X-ray diffraction | Mostad & Natarajan 1995 |

| Density | Calculated | X-ray diffraction | Literature |

| Crystal Habit | White crystalline powder | Visual observation | Multiple sources |

The molecular structure in the solid state reveals that the L-Histidine moiety exists as a dication with all three ionizable groups protonated [27] [28]. This protonation pattern is stabilized by the chloride counterions and the crystalline packing arrangements that optimize electrostatic interactions.